molecular formula C8H7NO2S B581793 4-Methoxybenzo[d]oxazole-2(3H)-thione CAS No. 1246471-39-5

4-Methoxybenzo[d]oxazole-2(3H)-thione

Cat. No.: B581793
CAS No.: 1246471-39-5
M. Wt: 181.209
InChI Key: KNQYHNDFKVAMEI-UHFFFAOYSA-N
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Description

4-Methoxybenzo[d]oxazole-2(3H)-thione is a heterocyclic compound that features a benzoxazole core with a methoxy group at the 4-position and a thione group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzo[d]oxazole-2(3H)-thione typically involves the reaction of 2-aminophenol with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzoxazole ring with a thione group at the 2-position. The methoxy group can be introduced via methylation of the corresponding hydroxyl group using methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzo[d]oxazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The thione group can be reduced to a thiol group under mild reducing conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxybenzo[d]oxazole-2(3H)-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxybenzo[d]oxazole-2(3H)-thione involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The thione group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity.

Comparison with Similar Compounds

4-Methoxybenzo[d]oxazole-2(3H)-thione can be compared with other benzoxazole derivatives such as:

    4-Methoxybenzo[d]oxazol-2(3H)-one: Similar structure but with a carbonyl group instead of a thione group.

    Benzo[d]oxazole-2-thiol: Lacks the methoxy group but has a similar thione functionality.

The uniqueness of this compound lies in its combination of the methoxy and thione groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

4-methoxy-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-10-5-3-2-4-6-7(5)9-8(12)11-6/h2-4H,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQYHNDFKVAMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70737891
Record name 4-Methoxy-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246471-39-5
Record name 4-Methoxy-2(3H)-benzoxazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246471-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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